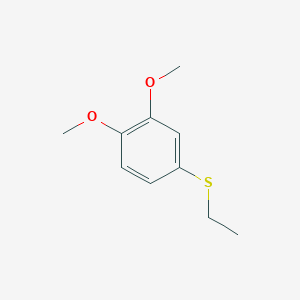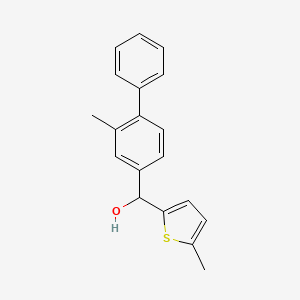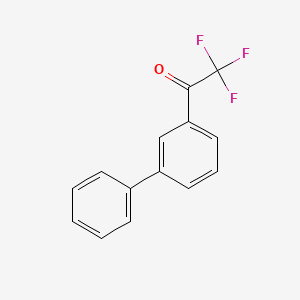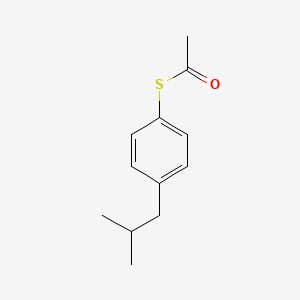
4-Fluoro-3-n-hexyloxyphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-n-hexyloxyphenyl methyl sulfide is an organic compound with the molecular formula C13H19FOS. It is characterized by the presence of a fluorine atom, a hexyloxy group, and a methyl sulfide group attached to a phenyl ring. This compound is used primarily in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-n-hexyloxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, 1-bromohexane, and methylthiol.
Etherification: 4-Fluorophenol is reacted with 1-bromohexane in the presence of a base (e.g., potassium carbonate) to form 4-fluoro-3-n-hexyloxyphenol.
Thioether Formation: The resulting 4-fluoro-3-n-hexyloxyphenol is then treated with methylthiol in the presence of a catalyst (e.g., sodium hydride) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-n-hexyloxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Major Products
Oxidation: 4-Fluoro-3-n-hexyloxyphenyl methyl sulfoxide, 4-Fluoro-3-n-hexyloxyphenyl methyl sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the original compound with modified functional groups.
Scientific Research Applications
4-Fluoro-3-n-hexyloxyphenyl methyl sulfide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in studies to understand the interactions of small molecules with biological systems.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-n-hexyloxyphenyl methyl sulfide depends on its specific application
Fluorine Atom: Can participate in hydrogen bonding and influence the electronic properties of the molecule.
Hexyloxy Group: Provides hydrophobic interactions and can affect the solubility and membrane permeability of the compound.
Methyl Sulfide Group: Can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
4-Fluoro-3-n-hexyloxyphenyl methyl sulfide can be compared with other similar compounds, such as:
4-Fluoro-3-methoxyphenyl methyl sulfide: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Fluoro-3-n-hexyloxyphenyl ethyl sulfide: Similar structure but with an ethyl sulfide group instead of a methyl sulfide group.
4-Fluoro-3-n-hexyloxyphenyl methyl sulfoxide: Oxidized form of the original compound.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.
Properties
IUPAC Name |
1-fluoro-2-hexoxy-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FOS/c1-3-4-5-6-9-15-13-10-11(16-2)7-8-12(13)14/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKHXGBLQDHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)SC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996943.png)





![4-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7996974.png)







